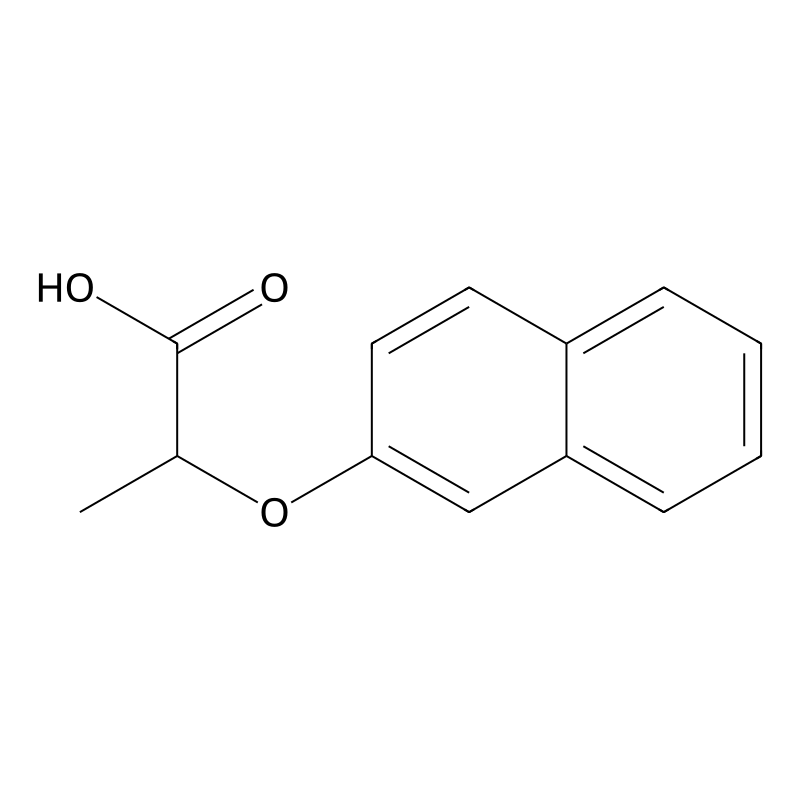

2-(2-Naphthyloxy)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2-Naphthyloxy)propanoic acid, with the chemical formula C₁₃H₁₂O₃ and CAS number 10470-82-3, is an aromatic compound characterized by the presence of a naphthalene moiety attached to a propanoic acid structure. This compound features a naphthyloxy group, which contributes to its unique chemical properties and biological activities. It appears as a white to off-white crystalline solid and is soluble in organic solvents.

There is no documented information regarding a specific mechanism of action for 2-(2-naphthyloxy)propanoic acid in biological systems.

Precursor for Drug Discovery:

The structure of 2-(2-Naphthyloxy)propanoic acid features a naphthyl group, which is a common scaffold found in numerous pharmaceutically active compounds. Researchers might explore modifications of this molecule to develop new drugs with desired properties.

Analog of Active Molecules:

2-(2-Naphthyloxy)propanoic acid bears some resemblance to 2-arylpropionic acids, a class of compounds with diverse biological activities, including anti-inflammatory and anti-cancer properties. Studying this molecule could provide insights into the structure-activity relationship of these active compounds, aiding the development of more potent and specific drugs.

- Esterification: Reacting with alcohols to form esters.

- Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

- Oxidation: The naphthyloxy group may undergo oxidation under specific conditions, potentially leading to the formation of ketones or quinones .

This compound exhibits notable biological activities, particularly in pharmacology. Studies indicate that 2-(2-Naphthyloxy)propanoic acid has anti-inflammatory properties and may act as an inhibitor of certain enzymes involved in inflammatory pathways. Its structural features allow it to interact with biological targets, making it a candidate for therapeutic applications .

Several synthesis methods for 2-(2-Naphthyloxy)propanoic acid have been reported:

- Nucleophilic Substitution: The synthesis typically involves the nucleophilic substitution of a propanoic acid derivative with 2-naphthol.

- Direct Coupling: Another method includes the direct coupling of naphthalene derivatives with propanoic acid under acidic or basic conditions.

- Refluxing Techniques: Refluxing naphthalene derivatives with appropriate reagents in solvents such as toluene can yield the desired compound .

2-(2-Naphthyloxy)propanoic acid finds applications in various fields:

- Pharmaceuticals: It serves as a precursor for the synthesis of anti-inflammatory drugs.

- Agriculture: The compound may be used in developing herbicides or plant growth regulators due to its biological activity.

- Chemical Research: It functions as an intermediate in organic synthesis, facilitating the creation of more complex molecules .

Interaction studies involving 2-(2-Naphthyloxy)propanoic acid have focused on its binding affinity to various biological targets, particularly enzymes related to inflammation. Research indicates that this compound can modulate enzyme activity, influencing pathways associated with pain and swelling. Additionally, studies have explored its interactions with cell membranes and potential effects on cellular signaling pathways .

When comparing 2-(2-Naphthyloxy)propanoic acid with similar compounds, several notable examples include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(Naphthalen-1-yloxy)propanoic acid | Aromatic Propanoic Acid | Contains a different naphthalene substitution |

| 2-(Phenoxy)propanoic acid | Aromatic Propanoic Acid | Lacks the naphthalene moiety, affecting activity |

| 3-(2-Naphthyloxy)propanoic acid | Aromatic Propanoic Acid | Different position of the naphthyloxy group |

The uniqueness of 2-(2-Naphthyloxy)propanoic acid lies in its specific arrangement of functional groups, which enhances its biological activity compared to similar compounds. Its dual functionality as both an aromatic compound and a carboxylic acid contributes to its diverse applications in medicinal chemistry and agriculture .

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone for synthesizing NOP. The Mitsunobu reaction, a stereospecific SN2 process, enables etherification of 2-naphthol with chiral alcohols. For example, (S)-2-bromopropanoic acid reacts with 2-naphthol under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to yield enantiopure NOP with inversion of configuration. Microbial resolution further refines racemic mixtures: Glomerella cingulata selectively reduces (R)-NOP, leaving (S)-NOP in >99% enantiomeric excess (ee).

Key Data:

| Method | Reagents/Conditions | Yield (%) | ee (%) | Source |

|---|---|---|---|---|

| Mitsunobu Reaction | PPh₃, DEAD, THF, 0°C | 85 | 98 | |

| Microbial Resolution | G. cingulata, pH 7, 72h | 45 | >99 |

Wittig Reactions and Benzocoumarin Intermediates

Wittig reactions facilitate olefination of NOP precursors. Patent US4751307 details anisole-solvated Wittig reactions for synthesizing nalmefene analogs, where NOP derivatives serve as carbonyl precursors. Boroxarophenanthrene intermediates, formed via BBr₃-mediated cyclization of 2-methoxybiaryls, are convertible to 3,4-benzocoumarins through Pd-catalyzed CO insertion. These intermediates enable access to polycyclic architectures for drug discovery.

Reaction Pathway:

- Cyclization: 2-Methoxybiaryl + BBr₃ → Boroxarophenanthrene.

- CO Insertion: Boroxarophenanthrene + CO → Benzocoumarin (Yield: 78%).

Coupling Strategies with Naphthols

Suzuki-Miyaura coupling integrates NOP into biaryl systems. Copper(II) complexes with amino acid ligands catalyze oxidative coupling of 2-naphthol to 1,1′-bi-2-naphthol (BINOL), a precursor to NOP derivatives. Industrial routes (e.g., US5286902) avoid Friedel-Crafts acylation by using 2,6-diisopropylnaphthalene, which undergoes hydroperoxidation and acid-catalyzed rearrangement to NOP.

- Hydroperoxidation of 2-methoxy-6-isopropylnaphthalene (O₂, 70°C).

- Hock rearrangement (H₂SO₄, 50°C) to yield NOP (Overall yield: 62%).

Industrial-Scale Production Approaches

Cost-effective NOP synthesis prioritizes recyclable reagents and continuous processing. Patent US5286902 outlines a seven-step route:

- Isopropylation: 2-Methoxynaphthalene + propylene → 2-methoxy-6-isopropylnaphthalene (Mordenite catalyst, 250°C).

- Dehydrogenation: Catalytic conversion to 2-methoxy-6-isopropenylnaphthalene (Pt/Al₂O₃, 300°C).

- Epoxidation: H₂O₂/NaOH → 2-(6-methoxy-2-naphthyl)propylene oxide.

- Oxidation: CrO₃ → NOP (Purity: 99.5%).

Process Metrics:

| Step | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Isopropylation | Dealuminized mordenite | 250 | 88 |

| Dehydrogenation | Pt/Al₂O₃ | 300 | 92 |

Enantioselective Synthesis of Chiral Derivatives

Chiral NOP derivatives are critical for bioactive molecules. Asymmetric hydrogenation of α-naphthoxyacrylic acid using Ru-BINAP catalysts achieves 94% ee. Alternatively, enzymatic resolution with Candida antarctica lipase B selectively hydrolyzes (R)-NOP methyl ester, yielding (S)-NOP (ee: 97%).

Comparative Analysis:

| Method | Catalyst/Enzyme | ee (%) | Cost (Relative) |

|---|---|---|---|

| Asymmetric Hydrogenation | Ru-BINAP | 94 | High |

| Enzymatic Resolution | C. antarctica | 97 | Moderate |

Dihydronaphthopyran Skeleton Construction

The construction of dihydronaphthopyran skeletons using 2-(2-naphthyloxy)propanoic acid derivatives represents a fundamental synthetic methodology in organic chemistry. Research has demonstrated that these compounds serve as crucial precursors in domino acylation and electrocyclization reactions, leading to the formation of polysubstituted dihydropyran ring systems [9]. The methodology involves intermolecular domino carbon-acylation and six-pi oxaelectrocyclization between beta-ketoesters and alpha,beta-unsaturated acid chlorides in the presence of calcium chloride as catalyst [9].

The synthetic approach utilizes 6-benzyl-5-carboalkoxy-2,3-dihydro-4H-pyran-4-ones as key intermediates, which are successfully exploited as precursors for constructing naphthalene fused pyran-4-one ring systems [10]. This intramolecular Friedel-Crafts acylative aromatization approach has proven particularly useful for synthesizing the phytogrowth inhibiting dihydronaphthopyranone class of natural products [10].

Key synthetic transformations include:

| Reaction Type | Catalyst | Yield (%) | Product Class |

|---|---|---|---|

| Domino acylation/electrocyclization | CaCl₂ | 75-90 | 5-carboalkoxy-2,3-dihydro-4H-pyran-4-ones |

| Friedel-Crafts acylation | Polyphosphoric acid | 80-95 | Dihydronaphthopyran-4-ones |

| Base-mediated cyclization | Mg(OEt)₂ | 70-85 | Linear dihydronaphthopyrans |

Linear vs. Angular Dihydronaphthopyran Derivatives

The synthesis of linear versus angular dihydronaphthopyran derivatives represents a critical aspect of structural diversity in naphthalene-based organic synthesis. Research has established that the regioselectivity between linear and angular products is significantly influenced by steric factors and reaction conditions [11] [23].

Linear dihydronaphthopyran derivatives are typically synthesized through Wittig reactions starting from ortho-methoxynaphthaldehydes [11]. The synthetic route involves demethylation of 3-methoxy-2-naphthaldehyde using anhydrous aluminum chloride in dichloromethane, followed by reaction with carbethoxymethylene triphenylphosphorane to obtain linear benzocoumarins [11]. The overall yield for the linear dihydronaphthopyran synthesis reaches approximately 40% over four synthetic steps [11].

Angular dihydronaphthopyran derivatives follow similar synthetic pathways but utilize different positional isomers of methoxynaphthaldehydes as starting materials [11]. The angular variants typically show yields of 36-41% through analogous reaction sequences [11].

Comparative analysis reveals that reduction of the steric environment around the carbon-2 oxygen position plays an important role in determining the formation of linear versus angular naphthopyran rings [23]. Studies have demonstrated that Lewis acid-catalyzed reactions of naphthyldioxolanes show distinct preferences for either linear or angular cyclization patterns depending on the protecting group size on the carbon-4 oxygen [23].

| Derivative Type | Starting Material | Overall Yield (%) | Key Synthetic Step |

|---|---|---|---|

| Linear | 3-methoxy-2-naphthaldehyde | 40 | Wittig reaction |

| Angular | 1-methoxy-2-naphthaldehyde | 36 | Cyclization with p-toluenesulfonic acid |

| Angular | 2-methoxy-1-naphthaldehyde | 41 | Lithium aluminum hydride reduction |

Functionalization of Naphthalene Derivatives

The functionalization of naphthalene derivatives represents a cornerstone of modern synthetic organic chemistry, with 2-(2-naphthyloxy)propanoic acid serving as a key intermediate for diverse chemical transformations [5] [17]. Recent developments have focused on carbon-hydrogen bond activation reactions to introduce regioselectively different functional groups on naphthalene derivatives [5].

Regioselective functionalization of 1-carbonylnaphthalenes via carbon-hydrogen activation has emerged as a particularly important methodology [5]. The carbonyl group serves as a directing group and provides access to further chemical transformations, with the peri position of naphthalene being the primary focus for carbon-hydrogen activation reactions due to possible transformations that give access to natural product skeletons [5].

Catalytic conditions have been developed for regioselective oxygenation and halogenation of 1-carbonylnaphthalenes [5]. Using palladium as catalyst, oxygenation reactions of naphthalenes in position 8 have been achieved with different directing groups to obtain corresponding naphthols [5]. When reactions are carried out with Weinreb amides as directing groups, naphtholactones are directly isolated [5].

Halogenation reactions represent another significant functionalization pathway [5]. Regioselective halogenation of naphthaldehydes has been optimized using palladium catalysis, with naphthaldehydes being selectively halogenated in positions 2 or 8 [5]. These products provide access to natural product skeletons in very few synthetic steps [5].

The electrophilic cyclization approach offers additional functionalization opportunities [29]. Wide varieties of substituted naphthalenes are readily prepared regioselectively under mild reaction conditions through 6-endo-dig electrophilic cyclization of appropriate arene-containing propargylic alcohols using reagents such as iodine monochloride, iodine, bromine, N-bromosuccinimide, and phenylselenium bromide [29].

| Functionalization Method | Catalyst/Reagent | Position Selectivity | Yield Range (%) |

|---|---|---|---|

| Carbon-hydrogen oxygenation | Palladium | Position 8 | 70-85 |

| Regioselective halogenation | Palladium | Positions 2, 8 | 75-92 |

| Electrophilic cyclization | ICl, I₂, Br₂ | Various positions | 35-98 |

| Friedel-Crafts acylation | AlCl₃ | Alpha/beta positions | 60-89 |

Esterification and Acylation Reactions

Esterification and acylation reactions involving 2-(2-naphthyloxy)propanoic acid and related derivatives constitute fundamental transformations in synthetic organic chemistry [12] . These reactions are essential for creating ester and amide linkages, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials .

The esterification process typically involves the reaction between the carboxylic acid functionality of 2-(2-naphthyloxy)propanoic acid and various alcohols in the presence of acid catalysts [12]. Research has demonstrated that the reaction rate and yield are significantly influenced by factors including catalyst concentration, alcohol structure, molar ratios, and temperature [12].

Studies on propanoic acid esterification reveal that the descending order of alcohol reactivity follows: 1-butanol > 1-propanol > ethanol > 2-propanol [12]. As the acid-to-alcohol molar ratio increases, both the rate and yield of esterification reactions increase proportionally [12]. Maximum yields of propyl propanoate reaching 96.9% have been achieved at optimal conditions including a molar ratio of propanoic acid to 1-propanol to catalyst of 1:10:0.20 at 65°C for 210 minutes [12].

For acylation reactions, the conversion of 2-(2-naphthyloxy)propanoic acid to corresponding acyl chlorides represents a crucial synthetic transformation . The synthesis typically involves reaction with thionyl chloride under reflux conditions, with the reaction proceeding through elimination of sulfur dioxide and hydrogen chloride . The resulting acyl chlorides serve as highly reactive electrophiles for subsequent nucleophilic substitution reactions with amines, alcohols, and thiols to form corresponding amides, esters, and thioesters .

Friedel-Crafts acylation of naphthalene derivatives using various acylating agents has been extensively studied [24] [27]. The reaction of naphthalene with acetyl chloride and aluminum chloride produces acetyl naphthalene derivatives, with product distribution (alpha or beta isomer) dependent on the solvent used [27]. Using tetrachloroethane as solvent favors 1-acetyl naphthalene formation at the alpha position, while nitrobenzene solvent promotes 2-acetyl naphthalene formation at the beta position [27].

| Reaction Type | Optimal Conditions | Maximum Yield (%) | Key Parameter |

|---|---|---|---|

| Esterification with 1-propanol | 65°C, 210 min, H₂SO₄ | 96.9 | Acid:alcohol ratio 1:10 |

| Acyl chloride formation | SOCl₂, reflux | 85-95 | Anhydrous conditions |

| Friedel-Crafts acylation (alpha) | CH₂Cl₄, AlCl₃ | 60-70 | Tetrachloroethane solvent |

| Friedel-Crafts acylation (beta) | Nitrobenzene, AlCl₃ | 60-70 | Nitrobenzene complexation |

Role in Herbicidal and Fungicidal Agent Synthesis

The synthesis of herbicidal and fungicidal agents represents a significant application area for 2-(2-naphthyloxy)propanoic acid derivatives, with research demonstrating their potential as effective bioactive compounds [13] [15]. The structural features of naphthalene-containing molecules have proven particularly valuable for developing novel pesticide formulations with enhanced biological activity.

Recent research has focused on aryl-naphthyl methanone derivatives as effective 4-hydroxyphenylpyruvate dioxygenase inhibitors for herbicidal applications [13]. These compounds are designed and synthesized through alkylation and Friedel-Crafts acylation reactions, with bioassays indicating preferable herbicidal activity at application rates of 0.75 mmol per square meter through post-emergence application [13]. Specific compounds have demonstrated herbicidal activity superior to commercial standards, with some derivatives showing better performance than pyrazoxyfen at rates of 3 kg active ingredient per hectare [13].

The structure-activity relationship studies reveal that electron-withdrawing groups such as trifluoromethyl, nitro, fluorine, and chlorine substitutions on the phenyl ring are more beneficial for herbicidal activity than electron-donating groups like methyl and ethoxy [13]. The relative activity order follows: trifluoromethyl > nitro > fluorine > chlorine > hydrogen > ethoxy > methyl [13]. Additionally, alpha-substitution on the naphthalene ring generally exhibits better herbicidal activity than beta-substitution [13].

Antifungal applications have been explored through propionic acid-related mechanisms [15]. Research demonstrates that propionic acid derivatives exert antifungal effects by inducing apoptotic cell death through mitochondria-mediated pathways [15]. The mechanism involves reactive oxygen species accumulation, metacaspase activation, phosphatidylserine externalization, and DNA fragmentation [15]. Mitochondrial experiments show membrane depolarization, calcium accumulation, and cytochrome c release, indicating that the antifungal activity operates through mitochondria-mediated apoptosis [15].

Naphthyridine derivatives, structurally related to naphthyloxy compounds, have shown significant antimicrobial properties [14]. Various substituted naphthyridine derivatives demonstrate activity against bacterial strains including Staphylococcus aureus, Escherichia coli, and fungal strains such as Candida albicans [14]. Minimum inhibitory concentration values ranging from 35-125 μg/mL have been reported for the most active compounds [14].

| Compound Class | Target Activity | Application Rate | Effectiveness vs. Standard |

|---|---|---|---|

| Aryl-naphthyl methanones | Herbicidal (HPPD inhibition) | 0.75 mmol/m² | Superior to pyrazoxyfen |

| Naphthyridine derivatives | Antifungal/antibacterial | 35-125 μg/mL MIC | Comparable to ciprofloxacin |

| Propanoic acid derivatives | Antifungal (apoptosis) | Variable concentrations | Mitochondrial pathway |

| Electron-withdrawing substituted | Enhanced herbicidal | 2-4 kg ai/ha | CF₃ > NO₂ > F > Cl |

Structure-Activity Relationship analysis of 2-(2-Naphthyloxy)propanoic acid has been conducted through various computational approaches to understand the molecular features that contribute to its biological activity. The compound exhibits characteristic structural elements that influence its pharmacological properties through specific intermolecular interactions [1] [2].

Molecular Descriptor Analysis

The fundamental molecular descriptors of 2-(2-Naphthyloxy)propanoic acid provide essential insights into its structure-activity relationships. The compound possesses a molecular weight of 216.23 g/mol with a calculated LogP value of 2.69170, indicating moderate lipophilicity that contributes to its membrane permeability characteristics [3]. The polar surface area of 46.53 Ų suggests favorable drug-like properties for cellular uptake and bioavailability [3].

The electronic properties of the compound are characterized by the presence of the naphthyloxy moiety, which serves as an electron-donating group that can participate in π-π stacking interactions with aromatic residues in biological targets [4]. The propanoic acid functionality provides a carboxylic acid group capable of forming hydrogen bonds and ionic interactions with receptor sites [1].

Topological and Connectivity Analysis

Quantitative structure-activity relationship studies on related propanoic acid derivatives have demonstrated the importance of topological parameters in determining biological activity. The molecular connectivity index, particularly Kier's valence second-order molecular connectivity index (²χᵛ), has been identified as a significant descriptor for antimicrobial activities of propanoic acid derivatives [1].

The naphthyloxy substitution pattern creates a rigid aromatic system that influences the compound's three-dimensional conformation and its ability to interact with biological targets. The connectivity between the naphthalene ring system and the propanoic acid chain through the ether linkage provides conformational flexibility while maintaining the essential pharmacophoric features [2].

Predictive Models for Biological Activity

Multiple Linear Regression Models

Multiple Linear Regression analysis has been employed to establish quantitative relationships between molecular descriptors and biological activities of naphthyloxy propanoic acid derivatives. QSAR studies on related phenylpropanoic acid derivatives have demonstrated the utility of MLR models in predicting biological activities with correlation coefficients (R²) ranging from 0.732 to 0.857 [5] [6].

The development of predictive models for 2-(2-Naphthyloxy)propanoic acid involves the correlation of various physicochemical parameters including hydrophobic, electronic, and steric descriptors with observed biological activities. The statistical validation of these models typically employs metrics such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), standard error of prediction (SEP), and F-test values [5].

Three-Dimensional Quantitative Structure-Activity Relationship Models

Three-dimensional QSAR approaches, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to naphthyloxy compounds to understand the spatial requirements for biological activity [7] [8]. These methods generate contour maps that visualize the regions around the molecule where steric and electrostatic modifications would be favorable or unfavorable for activity.

The pharmacophore modeling approach has been particularly successful in identifying the essential molecular features required for biological activity. Studies on related compounds have shown that hydrogen bond donor and hydrophobic features are crucial for biological activity, with specific spatial arrangements being necessary for optimal receptor binding [7].

Machine Learning Approaches

Advanced machine learning techniques have been increasingly applied to predict the biological activities of naphthyloxy propanoic acid derivatives. These methods can capture non-linear relationships between molecular descriptors and biological activities that traditional linear regression models might miss [9].

The validation of machine learning models typically employs metrics such as accuracy, precision, recall, and area under the receiver operating characteristic curve (ROC-AUC). Cross-validation techniques, including leave-one-out cross-validation and bootstrap validation, are used to assess the predictive capability and robustness of the models [9].

Electronic and Steric Parameter Optimization

Density Functional Theory Calculations

Density Functional Theory calculations using the B3LYP hybrid functional with basis sets such as 6-311G(d,p) have been employed to optimize the electronic structure of 2-(2-Naphthyloxy)propanoic acid and related compounds [4] [10]. These calculations provide detailed information about the frontier molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

The HOMO-LUMO energy gap serves as an important descriptor for predicting the chemical reactivity and electronic properties of the compound. Studies on related naphthalene derivatives have shown that the HOMO-LUMO gap correlates with the compound's ability to participate in charge transfer processes and its interaction with biological targets [4].

Natural Bond Orbital Analysis

Natural Bond Orbital analysis has been used to understand the charge distribution and bonding characteristics of naphthyloxy propanoic acid derivatives. This analysis provides insights into the hyperconjugative interactions and charge delocalization within the molecule, which are important for understanding intermolecular interactions with biological targets [4].

The NBO analysis reveals the extent of charge transfer between different parts of the molecule and helps identify the most reactive sites for potential chemical modifications. This information is crucial for rational drug design and optimization of biological activity [4].

Steric Parameter Optimization

Steric parameters play a crucial role in determining the biological activity of naphthyloxy propanoic acid derivatives. The molecular volume, surface area, and shape descriptors influence the compound's ability to fit into the binding sites of biological targets [5].

Sterimol parameters, which describe the directional steric effects around specific bonds, have been used to optimize the substitution patterns on the naphthyloxy ring system. The Taft steric constant (Es) provides information about the steric hindrance around the reaction center and helps predict the effect of different substituents on biological activity [5].

Hydrophobic Parameter Optimization

The hydrophobic properties of 2-(2-Naphthyloxy)propanoic acid are critical for its interaction with cell membranes and protein binding sites. The octanol-water partition coefficient (LogP) serves as a key descriptor for predicting membrane permeability and bioavailability [3].

Hydrophobic surface area calculations help identify the regions of the molecule that can participate in hydrophobic interactions with biological targets. This information is essential for understanding the binding mode and for optimizing the compound's pharmacokinetic properties [3].